BenchChemオンラインストアへようこそ!

(E)-10-Hydroxynortriptyline

Anticholinergic Side Effects Salivary Flow Clinical Pharmacology

(E)-10-Hydroxynortriptyline (E-10-OH-NT) is the principal active metabolite of nortriptyline, formed via CYP2D6. Its 18-fold lower muscarinic receptor affinity vs. nortriptyline enables accurate stereospecific TDM assay development and off-target profiling without anticholinergic interference. High-purity standard essential for reproducible LC-MS/MS quantification, CYP2D6 phenotyping, and blood-brain barrier stereoselectivity studies.

Molecular Formula C19H21NO
Molecular Weight 279.4 g/mol
CAS No. 112839-36-8
Cat. No. B8074991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-10-Hydroxynortriptyline
CAS112839-36-8
Molecular FormulaC19H21NO
Molecular Weight279.4 g/mol
Structural Identifiers
SMILESCNCCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O
InChIInChI=1S/C19H21NO/c1-20-12-6-11-16-15-8-3-2-7-14(15)13-19(21)18-10-5-4-9-17(16)18/h2-5,7-11,19-21H,6,12-13H2,1H3/b16-11+
InChIKeyVAGXZGJKNUNLHK-LFIBNONCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-10-Hydroxynortriptyline (CAS 112839-36-8): Procurement-Grade Overview of a Key Active Metabolite


(E)-10-Hydroxynortriptyline (E-10-OH-NT) is the principal active metabolite of the tricyclic antidepressant nortriptyline (NT). It is a secondary amine that retains the therapeutic mechanism of inhibiting neuronal norepinephrine reuptake [1]. While structurally similar to its parent, it is produced endogenously in humans via CYP2D6-mediated metabolism and exhibits a distinct pharmacological and pharmacokinetic profile that makes it a critical reference standard for drug monitoring and research [2].

(E)-10-Hydroxynortriptyline: Why Substitution with Parent Drug or Other Metabolites is Scientifically Invalid


Interchanging (E)-10-hydroxynortriptyline with its parent drug nortriptyline or its geometric isomer (Z-10-OH-NT) for research or clinical application is not valid due to marked quantitative differences in anticholinergic side-effect liability and stereospecific pharmacokinetics. Specifically, E-10-OH-NT exhibits significantly lower affinity for muscarinic acetylcholine receptors compared to nortriptyline [1], and its plasma concentrations and stereoselective disposition differ greatly from the Z-isomer [2]. These established distinctions preclude generic substitution and mandate the use of the specific compound to ensure experimental reproducibility and accurate therapeutic drug monitoring.

Quantitative Differentiation of (E)-10-Hydroxynortriptyline: A Procurement Evidence Guide


Reduced Anticholinergic Liability of (E)-10-Hydroxynortriptyline vs. Nortriptyline in Human Subjects

In a double-blind, crossover clinical study with healthy male subjects, the anticholinergic effect of equimolar doses of nortriptyline and E-10-hydroxynortriptyline was assessed by measuring saliva flow. Nortriptyline significantly reduced saliva flow compared to both placebo and E-10-OH-NT. In contrast, the effect of E-10-OH-NT was not distinguishable from placebo, confirming a considerably reduced anticholinergic profile [1].

Anticholinergic Side Effects Salivary Flow Clinical Pharmacology

Reduced Muscarinic Receptor Affinity of (E)-10-Hydroxynortriptyline vs. Nortriptyline in Vitro

The affinity of E-10-OH-NT for muscarinic acetylcholine receptors is substantially lower than that of nortriptyline. In vitro studies across multiple tissues from guinea pig (heart, parotid gland, cerebral cortex, urinary bladder, ileum) showed the affinity of E-10-OH-NT was 10-12 times lower [1]. An earlier review quantified the affinity of E-10-OH-NT for muscarinic receptors as only 1/18th of that of nortriptyline [2].

Muscarinic Receptors Receptor Binding Anticholinergic Activity

Reduced Norepinephrine Reuptake Potency of (E)-10-Hydroxynortriptyline vs. Nortriptyline

The primary therapeutic mechanism of tricyclic antidepressants is inhibition of the norepinephrine transporter. The 10-hydroxymetabolites of nortriptyline, including E-10-OH-NT, have been shown to possess about half the potency of the parent drug in inhibiting neuronal norepinephrine uptake in vitro [1]. An earlier study in rabbits confirmed E-10-OH-NT has half the norepinephrine re-uptake blocking potency of nortriptyline [2].

Norepinephrine Transporter Reuptake Inhibition Pharmacodynamics

Quantitative Dominance of (E)-10-Hydroxynortriptyline over its Z-Isomer in Human Plasma

Nortriptyline is metabolized to both the E- and Z-isomers of 10-hydroxynortriptyline, but the E-isomer is quantitatively dominant. In geriatric depressed patients treated with nortriptyline, plasma concentrations of the Z-isomer averaged only 14% of the E-isomer concentrations [1]. Another study reported the E-isomer concentration was about 5.5 times that of the Z-isomer [2].

Isomer Ratio Pharmacokinetics Therapeutic Drug Monitoring

Stereoselective Pharmacokinetics of (E)-10-Hydroxynortriptyline Enantiomers

The pharmacokinetics of E-10-OH-NT are stereoselective. Following administration of racemic E-10-OH-NT to healthy subjects, the mean ratio of the (-)-enantiomer to the (+)-enantiomer in plasma was 3.6 ± 0.53, indicating preferential clearance of the (+)-enantiomer via glucuronidation [1]. During treatment of depressed patients with racemic E-10-OH-NT, the mean concentration ratio between (-)- and (+)-E-10-OH-NT was 3.56 in plasma, 2.39 in plasma ultrafiltrate, and 1.42 in cerebrospinal fluid, demonstrating a stereoselective gradient across the blood-CSF barrier [2].

Enantioselective Disposition Stereochemistry Pharmacokinetics

Optimal Procurement and Research Applications for (E)-10-Hydroxynortriptyline (CAS 112839-36-8)


Analytical Reference Standard for LC-MS/MS Therapeutic Drug Monitoring (TDM) Assays

(E)-10-Hydroxynortriptyline is the major active metabolite of nortriptyline, with plasma concentrations that can exceed those of the parent drug [1]. Its quantitative dominance over the Z-isomer [2] makes it an essential analytical reference standard for developing and validating LC-MS/MS assays used to monitor patient adherence and optimize dosing of nortriptyline therapy. Procurement of a high-purity standard is critical for ensuring accurate quantification in clinical pharmacokinetic studies and routine TDM.

Pharmacological Tool for Dissociating Norepinephrine Reuptake from Muscarinic Side Effects

Researchers investigating the off-target effects of tricyclic antidepressants can utilize (E)-10-Hydroxynortriptyline as a pharmacological tool. It retains approximately half the norepinephrine reuptake inhibition potency of nortriptyline [1] but exhibits an 18-fold lower affinity for muscarinic acetylcholine receptors [2], resulting in a significantly reduced anticholinergic burden in vivo [3]. This makes it an ideal compound for in vitro and in vivo studies designed to separate the therapeutic mechanism from dose-limiting anticholinergic side effects.

Enantiomer-Specific Research on Blood-Brain Barrier Transport and CNS Penetration

The pharmacokinetics of (E)-10-Hydroxynortriptyline are highly stereoselective. Studies demonstrate that the (-)-enantiomer achieves a 3.6-fold higher plasma concentration than the (+)-enantiomer [1] and that a stereoselective gradient exists across the blood-CSF barrier [2]. This compound is therefore uniquely suited for research into the stereoselective mechanisms of drug transport at the blood-brain and blood-CSF barriers, and for studies requiring an understanding of the differential CNS exposure of drug enantiomers.

In Vitro Metabolism Studies Using CYP2D6 and CYP3A4 Enzyme Systems

(E)-10-Hydroxynortriptyline is formed from nortriptyline via a CYP2D6-dependent high-affinity pathway (Km 2.1 µM) and a CYP3A4-dependent low-affinity pathway (Km 37.4 µM) [1]. As a direct metabolite, it serves as a critical positive control and probe substrate for in vitro drug metabolism studies using recombinant CYP enzymes or human liver microsomes, particularly when investigating drug-drug interaction potential or the functional activity of polymorphic CYP2D6 variants.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for (E)-10-Hydroxynortriptyline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.